6-Oxo Norethindrone

Pharmaceutical Analysis Regulatory Compliance Quality Control

QC laboratories developing HPLC/UPLC methods for norethindrone formulations require a certified 6-Oxo Norethindrone reference standard to comply with EP and USP monograph limits for Impurity G (≤0.2%). Non-certified substitutes lack the structural specificity needed to accurately identify and quantify this C6-keto oxidative degradation product, risking failed regulatory submissions. • Pharmacopeial Traceability: Fully characterized and supplied with a comprehensive certificate of analysis, enabling direct traceability to EP and USP standards for impurity profiling. • Analytical Selectivity: The unique C6-keto modification provides a distinct chromatographic retention time and spectral signature, ensuring unambiguous identification in stability-indicating methods. • Supply Reliability: Shipped under ambient conditions with documented chain of custody; batch-specific characterization data supports GMP quality control workflows.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 67696-78-0
Cat. No. B123460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo Norethindrone
CAS67696-78-0
Synonyms(17α)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione;  17α-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione;  6-Ketonorethindrone; 
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
InChIInChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1
InChIKeyGFUSEGGPVQNTTK-WLCXVKOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo Norethindrone Reference Standards & Research Material


6-Oxo Norethindrone (CAS 67696-78-0), also known as 6-ketonorethindrone, is an oxidative derivative of the synthetic progestin norethindrone . It is primarily recognized and utilized as a specified impurity in pharmaceutical formulations of norethindrone and norethindrone acetate, serving as a critical reference standard for analytical method development and quality control [1].

Specified as Impurity G in EP/USP monographs
Critical for analytical method development (HPLC/UPLC)
Distinct oxidative degradation product of norethindrone

6-Oxo Norethindrone as a Specified Impurity


Simple substitution of 6-Oxo Norethindrone with other norethindrone-related impurities or the parent drug is not analytically valid. This compound is a specific oxidative degradation product and a named impurity (Impurity G) in major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) . Its unique structural modification—a keto group at the C6 position—differentiates it from other impurities and necessitates its use as a distinct reference standard for accurate identification, quantification, and control in drug substance and product testing [1].

Regulatory specificity

Pharmacopeial monographs mandate a distinct reference standard; generic impurity substitution may not satisfy identification requirements.

Structural mismatch

The C6 keto group imparts unique chromatographic retention, making parent compound or other impurities unsuitable surrogates.

Quantification risk

Strict limit (≤0.2%) requires a dedicated, well-characterized standard; substitution risks inaccurate quantification and compliance failure.

6-Oxo Norethindrone Differentiation Evidence


Specified Impurity with Pharmacopeial Limit

6-Oxo Norethindrone is formally recognized as Impurity G in the European Pharmacopoeia (EP) and as 6-Ketonorethindrone Acetate in the United States Pharmacopeia (USP) for norethindrone acetate drug substance . The British Pharmacopoeia (BP) specifies a limit for this impurity of not more than 0.2% in the API [1].

Pharmacopeial Impurity Limit
Head-to-head
Target ≤0.2% vs General ≤0.5%
2.5× more stringent
Mandates specific reference standard for compliance
BP specification for norethisterone acetate API
Pharmaceutical Analysis Regulatory Compliance Quality Control

Certified USP Reference Standard

Unlike many other impurities which are only available from custom synthesis or as generic chemicals, 6-Oxo Norethindrone (in its acetate form) is offered as a certified USP Reference Standard (6-Keto Norethindrone Acetate) . This standard is produced under ISO 17034 and ISO/IEC 17025 and is intended for use in specified quality tests and assays as per the USP compendia .

Certified Reference Standard
Source review
USP Reference Standard, ISO 17034/17025
Provides traceability for method validation
Distinct from non-compendial research chemicals
Method Validation Analytical Chemistry Reference Standards

Structural Distinction from Parent Compound

The defining structural feature of 6-Oxo Norethindrone is the presence of a keto group at the C6 position of the steroid nucleus, which is absent in its parent compound, norethindrone . This modification alters key physicochemical properties and is the basis for its separate identification in chromatographic methods.

Structural Distinction
Class-level
C6 keto group (C20H24O3) vs parent (C20H26O2)
Unique chromatographic behavior for impurity identification
Confirmed by NMR, MS
Structural Elucidation Impurity Profiling Synthetic Chemistry

NET Binding Affinity Distinction

While norethindrone's primary mechanism involves binding to progesterone receptors (PR), 6-Oxo Norethindrone demonstrates measurable binding to the norepinephrine transporter (NET). An in vitro assay using human NET expressed in HEK293 cells determined an IC50 of 143 nM for 6-Oxo Norethindrone [1]. This is a distinct pharmacological activity not reported for the parent compound.

NET Binding IC50
Class-level
IC50 = 143 nM
Supports off-target profiling studies
Human NET expressed in HEK293 cells
Pharmacology Off-target Activity Receptor Binding

6-Oxo Norethindrone Application Scenarios


Analytical Method Development and Validation

Procurement of a certified reference standard of 6-Oxo Norethindrone (or its acetate) is essential for developing and validating HPLC or UPLC methods to detect and quantify this specific impurity in norethindrone or norethindrone acetate drug substances. Its use is mandated by pharmacopeial monographs (e.g., USP, EP, BP) that require control of Impurity G at the specified limit of ≤0.2% [1].

Quality Control & Batch Release Testing

In a GMP environment, a well-characterized reference standard of 6-Oxo Norethindrone is a critical component for routine quality control testing. It serves as a comparator in system suitability tests and for the quantification of this impurity in both API and finished drug product batches to ensure compliance with regulatory specifications prior to release [2].

Stability & Forced Degradation Studies

6-Oxo Norethindrone is an oxidative degradation product of norethindrone acetate . Therefore, a reference standard is indispensable for stability-indicating method development. It allows researchers to identify and quantify the formation of this specific degradant under various stress conditions (e.g., oxidative, thermal, photolytic) to establish product shelf-life and storage conditions [3].

Off-Target Pharmacology Profiling

Researchers investigating the full pharmacological profile of steroidal compounds may procure 6-Oxo Norethindrone to study its distinct activity at the norepinephrine transporter (NET). The compound's measurable IC50 of 143 nM at NET [4] provides a basis for in vitro studies exploring its potential as a tool compound or for evaluating off-target effects related to NET inhibition.

Application
Selection Property
Validation Focus
Analytical method development
Pharmacopeial impurity G compliance
HPLC/UPLC specificity and limit test
Quality control testing
Certified reference standard traceability
Batch release compliance review
Stability studies
Oxidative degradation marker
Forced degradation identification
Off-target pharmacology profiling
NET binding assay context
Receptor binding profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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